molecular formula C16H15N3O3S2 B2982638 N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920379-93-7

N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2982638
CAS No.: 920379-93-7
M. Wt: 361.43
InChI Key: VXYXJVZTIYYEBY-UHFFFAOYSA-N
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Description

N-(2-((6-(Thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a chemical compound of interest in medicinal chemistry and agrochemical research due to its hybrid structure incorporating a benzenesulfonamide group and a thiophene-pyridazine core. The compound features a thiophene heterocycle , a structure prevalent in compounds studied for their fungicidal activities . This scaffold is valued for its potential to yield substances with significant activity against phytopathogens . The molecular framework also includes a pyridazine ring , a nitrogen-containing heterocycle that is a common feature in various biologically active molecules and pharmaceutical agents . The integration of the benzenesulfonamide moiety further expands the research potential of this compound, as this functional group is known to exhibit diverse biological activities and is frequently explored for its ability to interact with enzymes and receptors. This combination of active substructures makes this compound a significant lead compound for researchers in the discovery and development of novel active substances. It serves as a valuable building block for further structural optimization and investigation into new therapeutic or agrochemical candidates. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c20-24(21,13-5-2-1-3-6-13)17-10-11-22-16-9-8-14(18-19-16)15-7-4-12-23-15/h1-9,12,17H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYXJVZTIYYEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H15N3O3S2C_{16}H_{15}N_{3}O_{3}S_{2}, with a molecular weight of 361.43 g/mol. The compound features a unique structure that combines thiophene and pyridazine moieties linked through an ether bond, which may contribute to its distinctive biological properties .

Biological Activity Overview

Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antibacterial properties. These compounds have demonstrated effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis, positioning these compounds as promising candidates for antibiotic development.

Anticancer Potential
Research has also explored the anticancer potential of this compound. In vitro studies have shown that it may inhibit the proliferation of certain cancer cell lines, although specific data on its efficacy against particular types of cancer remain limited. Further investigation into its mechanisms could reveal more about its potential role in cancer therapy.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Similar to other sulfonamides, it may interfere with bacterial DNA replication by inhibiting essential enzymes involved in nucleic acid synthesis.
  • Targeting Specific Pathways : The compound's unique structure allows it to interact with specific biological targets, potentially leading to selective toxicity against pathogens or cancer cells without affecting normal human cells .

Antibacterial Activity

A study highlighted that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.008 to 0.046 μg/mL against various pathogens, indicating strong antibacterial potency compared to reference drugs like ampicillin and streptomycin .

Pathogen MIC (μg/mL) Reference Drug
Staphylococcus aureus0.012Ampicillin
Streptococcus pneumoniae0.03Streptomycin

Anticancer Activity

In a case study involving several synthesized derivatives, some exhibited potent anticancer activity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth at low concentrations.

Scientific Research Applications

Based on the search results, here's what is known about the compound "4-fluoro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide" and related compounds:

Chemical Information

4-fluoro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

  • Is a complex organic compound with fluorine, thiophene, pyridazine, and benzenesulfonamide moieties.
  • The synthesis involves multiple steps, including formation of the pyridazine ring, introduction of the thiophene moiety, attachment of the benzenesulfonamide group, and incorporation of the fluorine atom.

Related Compounds:

  • N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)pyridine-3-sulfonamide has a molecular weight of 362.4 and the molecular formula C15H14N4O3S2 .
  • N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide has a molecular weight of 367.5 and the molecular formula C14H13N3O3S3 .

Potential Applications

While the search results do not specifically detail the applications of "4-fluoro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide", they do provide information on related compounds and heterocycles that may suggest potential applications:

  • Antiviral Agents: N-heterocycles, including pyrazole and thiadiazole derivatives, have demonstrated antiviral activity .
  • Thiadiazole Derivatives: Some thiadiazole derivatives have shown potency against the tobacco mosaic virus (TMV) . One derivative containing 4-chlorophenyl was found to have a curative effect against TMV .
  • Benzenesulfonamide Derivatives: A benzenesulfonamide derivative was found to be a negative allosteric modulator .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (CAS) Substituents on Benzene Heterocycle Modifications Molecular Formula Molecular Weight Notable Features
N-(2-((6-(Thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide (Target) None Pyridazine + thiophene C16H15N3O3S2* ~360.4* Baseline structure for comparison
2-Chloro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide (920171-69-3) 2-Cl Pyridazine + thiophene C16H14ClN3O3S2 395.9 Chloro substituent increases polarity
4-Methyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide (920361-89-3) 4-CH3 Pyridazine + thiophene C17H17N3O3S2 375.5 Methyl enhances lipophilicity
2-Ethoxy-5-isopropyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide (921535-12-8) 2-OCH2CH3, 5-C(CH3)2 Pyridazinone + phenyl C23H27N3O4S 441.5 Bulky substituents; pyridazinone core
N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide (946212-70-0) 4-CF3 Pyridazinone + furan C17H14F3N3O4S 413.4 CF3 group enhances metabolic stability

Key Structural and Functional Comparisons:

Electron-donating groups (e.g., CH3 in 920361-89-3 ) improve lipophilicity, aiding membrane penetration. Bulky groups (e.g., OCH2CH3 and C(CH3)2 in 921535-12-8 ) may sterically hinder binding but improve selectivity.

Heterocycle Modifications: Pyridazine vs. Thiophene vs. Furan: Thiophene’s sulfur atom offers greater π-electron delocalization and stability compared to furan’s oxygen .

Physicochemical Implications :

  • The trifluoromethyl group in 946212-70-0 significantly increases hydrophobicity and resistance to oxidative metabolism.
  • Chlorine in 920171-69-3 may elevate melting points due to enhanced intermolecular interactions.

Comparison with Non-Pyridazine Sulfonamides:

describes benzothiazole-bearing sulfonamides (e.g., compound 10a: C19H15N3O3S2 ), which share sulfonamide pharmacophores but differ in heterocyclic cores. The pyridazine-thiophene system in the target compound likely exhibits distinct electronic properties compared to benzothiazole-pyridinone hybrids, influencing target affinity and pharmacokinetics.

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